![molecular formula C18H16FN3O2 B2634155 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1334372-82-5](/img/structure/B2634155.png)

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

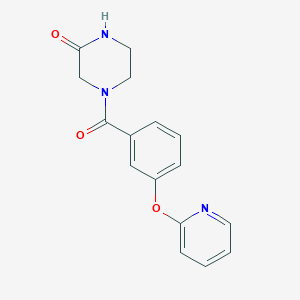

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a synthetic derivative of benzimidazole and has been found to exhibit promising biological activities.

Scientific Research Applications

Synthesis and Identification of Heterocyclic Compounds

Research by Adnan, Hassan, and Thamer (2014) involved the synthesis of various heterocyclic compounds derived from 2-aminobenzimidazole, demonstrating the chemical versatility and potential for creating compounds with diverse biological activities. Their work included the preparation of oxazepine, pyrazole, and isoxazole derivatives, highlighting the synthetic utility of benzimidazole derivatives in generating complex heterocyclic frameworks (Adnan, Hassan, & Thamer, 2014).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of compounds containing the benzimidazole motif have been a focus of research due to their promising biological properties. For instance, Reddy and Reddy (2010) synthesized a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which showed antibacterial and antifungal activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).

Schiff Base Derivatives and Their Biological Applications

The synthesis and characterization of Schiff base derivatives from benzimidazole compounds, as explored by Adnan, Hassan, and Thamer (2014), also underline the potential for these compounds in scientific research, especially for their diverse biological applications (Adnan, Hassan, & Thamer, 2014).

Heme Oxygenase Inhibition

Roman et al. (2010) focused on the design of selective inhibitors of heme oxygenases based on azole and aromatic moieties. Their work emphasizes the potential therapeutic applications of benzimidazole derivatives in modulating heme oxygenase activity, demonstrating the broad utility of these compounds beyond antimicrobial activity (Roman et al., 2010).

Fluorescence and Sensing Applications

The synthesis and characterization of fluorescent sensors based on benzimidazole and benzothiazole, as investigated by Suman et al. (2019), showcase the potential of these compounds in developing sensitive and selective probes for metal ions, further expanding the scientific applications of benzimidazole derivatives (Suman et al., 2019).

properties

IUPAC Name |

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c19-13-5-1-4-8-16(13)24-11-17(23)22-9-12(10-22)18-20-14-6-2-3-7-15(14)21-18/h1-8,12H,9-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBPBSFMRJWEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634077.png)

![2-Chloro-N-[4-[1-(difluoromethyl)imidazol-2-yl]phenyl]propanamide](/img/structure/B2634081.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2634082.png)

![(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2634087.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)

![O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2634094.png)